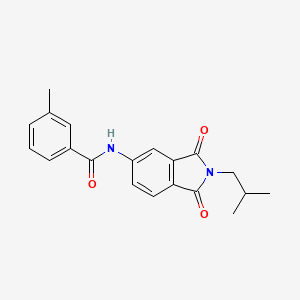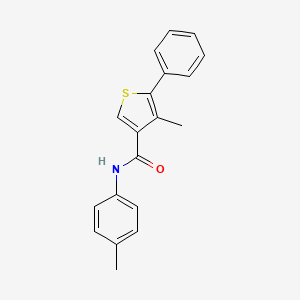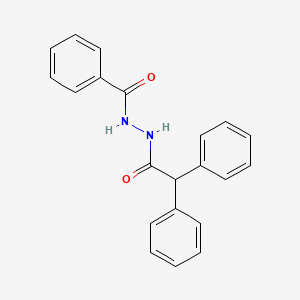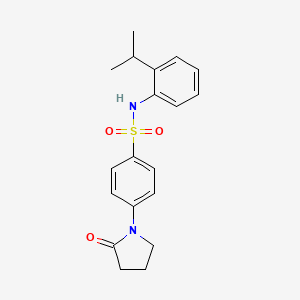
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide, also known as IMD-0354, is a synthetic small molecule inhibitor that selectively targets the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including immune response, inflammation, cell growth, and survival. Therefore, IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide selectively targets the NF-κB signaling pathway by inhibiting the activity of IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK activity, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide prevents the translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in cell growth, survival, and inflammation.
Biochemical and physiological effects:
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also reduces inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has several advantages as a research tool. It is a selective inhibitor of the NF-κB signaling pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. It is also a small molecule inhibitor, which makes it easier to administer and study in cell culture and animal models.
However, there are also some limitations to using N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, its efficacy may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine its efficacy in vivo and to identify potential combination therapies that may enhance its anti-cancer effects.
Another area of interest is its potential therapeutic applications in autoimmune disorders and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and to identify potential side effects and toxicity concerns.
Overall, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide is a promising research tool with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and to identify its potential clinical applications.
Synthesemethoden
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide can be synthesized using a multi-step process involving the condensation of 3-methylbenzoic acid with isobutylamine, followed by cyclization with phosgene and subsequent reaction with 5-amino-2-hydroxybenzoic acid. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the development and progression of cancer. Several studies have demonstrated that N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer.
In addition to cancer, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has also been studied for its potential therapeutic applications in autoimmune disorders and inflammatory diseases. It has been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12(2)11-22-19(24)16-8-7-15(10-17(16)20(22)25)21-18(23)14-6-4-5-13(3)9-14/h4-10,12H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKFEDPSHMXMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)

![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)

